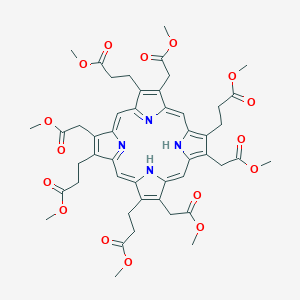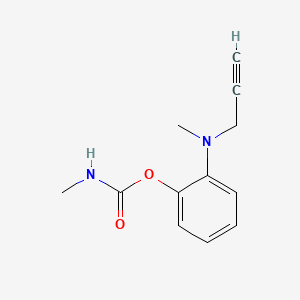
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride is an organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours and then isolating the product through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Cyclization Reactions: It can participate in cyclization reactions to form other heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various nucleophiles. Reaction conditions often involve refluxing in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with hydrazonoyl halides can yield various 1,3,4-thiadiazole derivatives .
Aplicaciones Científicas De Investigación
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound has shown potential antimicrobial activity against various microorganisms.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by chelating metal ions at the active site . This interaction can disrupt the normal function of the enzyme, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a carbonyl chloride group.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Uniqueness
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological activity
Propiedades
Número CAS |
36624-57-4 |
|---|---|
Fórmula molecular |
C3HClN2O2S |
Peso molecular |
164.57 g/mol |
Nombre IUPAC |
4-oxo-1,2,5-thiadiazole-3-carbonyl chloride |
InChI |
InChI=1S/C3HClN2O2S/c4-2(7)1-3(8)6-9-5-1/h(H,6,8) |
Clave InChI |
XJDRNTUHTAEDJX-UHFFFAOYSA-N |
SMILES canónico |
C1(=NSNC1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)









![(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol](/img/structure/B13833640.png)


